Lithium bis(oxalate)borate

Description

Evolution of Electrolyte Systems in Lithium-Ion Batteries

The journey of lithium-ion battery (LIB) technology, since its commercialization by Sony in 1991, has been intrinsically linked to the evolution of its core components, especially the electrolyte. rsc.orgwikipedia.orgelectrochem.org The electrolyte, which facilitates the transport of lithium ions between the cathode and anode, is critical to the battery's performance, safety, and lifespan. greatpower.net

Early research in the 1970s explored various materials, including the use of lithium metal anodes, which posed significant safety risks due to the formation of dendrites during recharging. wikipedia.orgnih.gov A major breakthrough was the "rocking-chair" concept, which utilizes intercalation compounds for both electrodes, allowing lithium ions to shuttle between them without the formation of metallic lithium. electrochem.orgnih.gov

This advancement necessitated the development of suitable liquid electrolytes. The standard for modern LIBs became a solution of a lithium salt dissolved in a mixture of organic carbonate solvents. electrochem.org Lithium hexafluorophosphate (B91526) (LiPF₆) dissolved in a combination of ethylene (B1197577) carbonate (EC) and other linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) became the industry benchmark. electrochem.orgresearchgate.net This system offered high ionic conductivity and a relatively wide electrochemical stability window. nih.gov

However, the dominance of LiPF₆-based electrolytes is not without its drawbacks. A primary concern is its thermal instability; it begins to decompose at temperatures as low as 60-80°C. nih.govchemicalbook.com Furthermore, in the presence of even trace amounts of moisture, LiPF₆ can hydrolyze to form hydrofluoric acid (HF), a highly corrosive species that degrades electrode materials and compromises cell integrity. nih.govacs.orgpsu.edu These limitations, particularly for high-voltage applications and operations at elevated temperatures, have driven extensive research into alternative salts and additives, creating the opportunity for novel compounds like LiBOB to be investigated. bohrium.comkit.edu

Significance of Lithium Bis(oxalate)borate as an Electrolyte Component

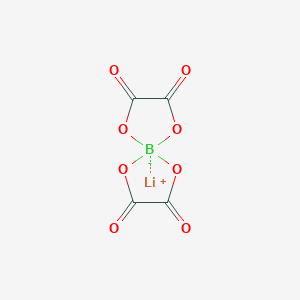

This compound (LiB(C₂O₄)₂) stands out as a highly promising electrolyte material, primarily due to its distinct chemical structure and resulting electrochemical properties. chemicalbook.com It can be used either as the sole electrolyte salt or, more commonly, as a powerful additive to conventional LiPF₆-based electrolytes. chemicalbook.comchemrxiv.org

The significance of LiBOB stems from several key attributes:

Enhanced Thermal Stability : Unlike LiPF₆, bulk LiBOB is thermally stable up to 300°C. chemicalbook.compsu.edu When used in an electrolyte, it enables stable battery performance at elevated temperatures (up to 60-70°C), where LiPF₆-based systems typically fail. chemicalbook.compsu.edubohrium.com This makes it a candidate for demanding applications such as in electric vehicles.

Superior SEI and CEI Formation : LiBOB is an effective film-forming additive. osti.govosti.gov It decomposes on the anode surface at a potential of approximately 1.6-1.8 V vs. Li/Li⁺ to form a stable and robust Solid Electrolyte Interphase (SEI). nih.govacs.orgnih.govosti.gov This SEI layer, rich in lithium oxalate (B1200264) and borate (B1201080) species, effectively suppresses the continued decomposition of the electrolyte and can prevent the exfoliation of graphite (B72142) anodes, especially in propylene (B89431) carbonate (PC)-based electrolytes. acs.orgosti.govresearchgate.net It also promotes the formation of a protective Cathode Electrolyte Interphase (CEI), which is crucial for high-voltage cathode materials. osti.govresearchgate.net

Halogen-Free Composition : As a halogen-free salt, LiBOB avoids the generation of corrosive species like hydrofluoric acid (HF), which is a known issue with fluorine-containing salts like LiPF₆. psu.eduresearchgate.net This contributes to better long-term stability and less degradation of the cell's internal components.

Improved High-Voltage Performance : LiBOB demonstrates excellent oxidative stability, making it suitable for high-voltage battery systems. chemicalbook.com In certain solvent systems, it has shown stability up to 5.3 V, a significant improvement over LiPF₆, which is generally limited to about 4.5 V. chemicalbook.com The addition of even small amounts of LiBOB to standard electrolytes can significantly improve the cycling stability and capacity retention of high-voltage cathodes. acs.orgkaist.ac.kr

The following table provides a comparative overview of the key properties of LiBOB and the conventional LiPF₆.

| Property | This compound (LiBOB) | Lithium hexafluorophosphate (LiPF₆) |

|---|---|---|

| Thermal Decomposition Temperature (Bulk) | ~300-302°C chemicalbook.compsu.edu | <85°C; susceptible to decomposition above 60°C in electrolyte nih.govchemicalbook.comresearchgate.net |

| Electrochemical Stability Window | Up to ~5.3 V vs. Li/Li⁺ (solvent dependent) chemicalbook.comresearchgate.net | Generally up to ~4.5 V vs. Li/Li⁺ chemicalbook.com |

| Key Decomposition Products | B₂O₃, CO₂, Lithium Oxalate psu.edunih.gov | LiF, PF₅, POF₃ (with moisture), HF (with moisture) chemicalbook.compsu.edu |

| Primary Function | Electrolyte salt or film-forming additive chemicalbook.comosti.gov | Primary electrolyte salt nih.gov |

| SEI Formation Mechanism | Direct reduction of the BOB⁻ anion to form a stable, borate-rich SEI acs.orgresearchgate.net | Reduction of electrolyte solvents (e.g., EC), often leading to less stable SEI researchgate.net |

Historical Context and Foundational Research on this compound

The development of this compound as a material for lithium-ion batteries is a relatively recent advancement in the timeline of electrolyte research. The compound was first synthesized and patented in 1999. nih.govuns.ac.id Shortly thereafter, foundational research, notably by Xu et al., introduced LiBOB as a novel lithium salt with unique and advantageous properties compared to the then-ubiquitous LiPF₆. bohrium.comuns.ac.id

Initial research focused on establishing its fundamental characteristics and viability as an electrolyte component. bohrium.com Early studies successfully demonstrated its synthesis via methods like solid-state reactions, using precursors such as lithium hydroxide (B78521), boric acid, and oxalic acid. researchgate.netresearchgate.net Characterization techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) were employed to confirm its chemical structure and purity. researchgate.netjim.org.cn

The pioneering electrochemical studies revealed LiBOB's most significant features. Researchers found that it could form a stable SEI on graphite anodes, a critical attribute for preventing solvent co-intercalation and ensuring long cycle life. acs.orgresearchgate.net Investigations using cyclic voltammetry showed that the BOB⁻ anion was electrochemically reduced at potentials around 1.6-1.8 V, well above the potential where graphite exfoliation typically occurs in PC-based electrolytes. nih.govacs.org This early work established that the SEI was composed of reduction products of the anion itself, a key difference from LiPF₆ electrolytes where the SEI is primarily formed from solvent decomposition. researchgate.net These foundational findings highlighted LiBOB's potential to solve the thermal instability and electrolyte decomposition issues plaguing high-energy LIBs, paving the way for its widespread study as a critical electrolyte additive. psu.edubohrium.com

Novel Synthetic Routes and Their Impact on Purity

Traditional synthesis methods, such as solid-state reactions, often result in impurities and require extensive purification steps like recrystallization. rsc.org To overcome these limitations, researchers have explored novel synthetic routes that offer simplified processes and yield high-purity LiBOB.

Rheological Phase Reaction Method

A novel rheological phase reaction method has been developed for the synthesis of high-purity this compound without the need for a subsequent recrystallization process. rsc.orgrsc.org This method presents a significantly simplified synthetic pathway compared to traditional solid-state reactions. rsc.org The process involves the mechanical mixing of raw materials—oxalic acid dihydrate (H₂C₂O₄·2H₂O), lithium hydroxide monohydrate (LiOH·H₂O), and boric acid (H₃BO₃)—in a 2:1:1 molar ratio. rsc.org The mixture is then heated in a sealed reactor at a relatively low temperature of 110°C for 6 hours. rsc.org

A key feature of this method is the use of crystalline water from the precursors and the water generated during the reaction as the solvent. rsc.org This occurs in a closed system, which prevents the introduction of impurities that might arise from additional reagents or an open-air environment. rsc.org The purity of the LiBOB obtained through this method has been demonstrated to be high, as confirmed by X-ray diffraction (XRD), inductively coupled plasma (ICP), and ¹¹B nuclear magnetic resonance (NMR) analyses. rsc.org

| Parameter | Rheological Phase Reaction Method |

| Precursors | Oxalic acid dihydrate, Lithium hydroxide monohydrate, Boric acid rsc.org |

| Molar Ratio | 2 : 1 : 1 rsc.org |

| Reaction Temp. | 110°C rsc.org |

| Reaction Time | 6 hours rsc.org |

| System | Closed rsc.org |

| Key Advantage | High purity without recrystallization rsc.orgrsc.org |

Acetonitrile (B52724) Solution Method

The acetonitrile solution method is another advanced technique for preparing LiBOB, noted for yielding a product with very high purity. jim.org.cn In this process, lithium carbonate (Li₂CO₃) reacts directly with boric acid (H₃BO₃) and oxalic acid (H₂C₂O₄) in an acetonitrile solution. jim.org.cn A notable feature of some variations of this method is the initial pretreatment of the lithium source to remove impurities. jim.org.cn

The LiBOB synthesized via this route can be further purified by recrystallization in solvents like ethylene glycol dimethyl ether. jim.org.cn Characterization studies indicate that LiBOB produced by the acetonitrile solution method exhibits higher purity (reaching 99.95%), lower levels of impurities, and improved thermal stability when compared to commercially available LiBOB. jim.org.cn The hydrolysis of LiBOB in acetonitrile is a complex and slow process, requiring elevated temperatures (60°C) and significant water content to show observable effects, which contributes to the suitability of acetonitrile as a reaction medium. researchgate.net

| Attribute | Acetonitrile Solution Method |

| Primary Solvent | Acetonitrile jim.org.cn |

| Purity Achieved | Up to 99.95% jim.org.cn |

| Advantages | Higher purity, lower impurities, better thermal stability vs. commercial LiBOB jim.org.cn |

| Purification Step | Recrystallization in ethylene glycol dimethyl ether jim.org.cn |

Ceramic Processing Methods

To address the issue of hydrate formation, which can be detrimental to battery performance, ceramic processing methods have been employed for the synthesis of anhydrous LiBOB. osti.govchemrxiv.orgacs.org This technique uses low-cost starting materials like lithium carbonate, oxalic acid, and boric acid. chemrxiv.orgacs.org The synthesis is conducted under a protective atmosphere to prevent the formation of the monohydrate by-product, LiBOB·H₂O. osti.govchemrxiv.org

The process involves heating a precursor powder, obtained by reacting the starting materials, under a continuous flow of a protective gas. epo.org For instance, a reaction can be carried out at 250°C for 15 hours. epo.org This method avoids the formation of impurities such as HBO₂ and Li₂C₂O₄ that can result from the decomposition of hydrated LiBOB. chemrxiv.org The resulting anhydrous LiBOB is of high purity. chemrxiv.orgacs.org If necessary, any remaining amorphous organic impurities can be removed by dissolving the product in a polar aprotic solvent like acetonitrile and then recrystallizing it, yielding a final product with a purity exceeding 98-99%. epo.org

| Feature | Ceramic Processing Method |

| Key Objective | Synthesis of high-purity, water-free LiBOB chemrxiv.orgacs.org |

| Atmosphere | Protective gas chemrxiv.orgepo.org |

| Starting Materials | Lithium carbonate, boric acid, oxalic acid chemrxiv.orgacs.org |

| Advantage | Avoids the formation of LiBOB·H₂O by-product osti.govchemrxiv.org |

| Typical Conditions | 250°C for 15 hours epo.org |

Influence of Starting Materials and Reaction Conditions

The selection of precursors and the conditions under which the synthesis is performed are crucial factors that dictate the properties of the final LiBOB product.

Lithium Sources (e.g., Lithium Carbonate, Lithium Hydroxide, Lithium Alkoxides)

The choice of the lithium source material has a significant impact on the synthesis process and the purity of the resulting LiBOB.

Lithium Hydroxide (LiOH) : Often used in its monohydrate form (LiOH·H₂O), lithium hydroxide is a common precursor in both solid-state and rheological phase reaction methods. rsc.orgexlibrisgroup.comresearchgate.net It is reactive and suitable for reactions at lower temperatures.

Lithium Carbonate (Li₂CO₃) : This is a cost-effective and practical lithium source, frequently used in ceramic processing and solid-state methods to produce high-purity LiBOB. acs.orgepo.orguns.ac.id Its use is advantageous for large-scale, economical production. epo.org

Lithium Alkoxides (LiOR) : Compounds such as lithium tetramethanolatoborate (LiB(OCH₃)₄) have been used in organic solution reactions to synthesize LiBOB. rsc.org Patents have also listed LiOR (where R is methyl or ethyl) as a potential lithium source. google.com

Lithium Oxalate : This is another potential lithium compound that can be used in the synthesis of LiBOB. google.com

The synthesis of LiBOB has been successfully demonstrated using both lithium hydroxide and lithium carbonate, reacting them with boric acid and oxalic acid. researchgate.netuns.ac.id

Boron Sources (e.g., Boric Acid, Boron Oxide)

The boron source is another key component in the synthesis of LiBOB, with different compounds offering various levels of reactivity and purity.

Boric Acid (H₃BO₃) : This is the most commonly utilized boron source in the synthesis of LiBOB. rsc.orguns.ac.idresearchgate.net It is readily available, inexpensive, and reacts effectively with lithium sources and oxalic acid under various conditions, including solid-state, rheological phase, and ceramic processing methods. chemrxiv.orgacs.org

Boron Oxide (B₂O₃) : Boron oxide is an alternative boron compound that can be employed in the synthesis of LiBOB. google.com

Boric Acid Esters (B(OR)₃) : These esters, where R can be a methyl or ethyl group, are also cited as potential boron precursors for LiBOB synthesis. google.com

Structure

2D Structure

Properties

IUPAC Name |

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQAYVUCVASGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BLiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244761-29-3 | |

| Record name | Lithium bis(oxalato)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244761-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), bis(ethanedioato(2-)-kappaO1,kappaO2)-, lithium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244761293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis(oxalato)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borate(1-), bis[ethanedioato(2-)-κO1,κO2]-, lithium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrochemical Performance and Interfacial Engineering with Lithium Bis Oxalate Borate

Solid Electrolyte Interphase (SEI) Formation on Anodes

The formation of a stable solid electrolyte interphase (SEI) on the anode surface is critical for the long-term cyclability and safety of lithium-ion batteries. youtube.com Lithium bis(oxalate)borate (LiBOB) is recognized for its ability to form a protective and effective SEI layer. researchgate.netresearchgate.net During the initial charging cycles, the electrolyte components decompose at the low potential of the anode surface to create this passivation layer, which is ideally electronically insulating but ionically conductive. rsc.orgdiva-portal.org This SEI layer prevents continuous electrolyte decomposition, thereby enhancing the stability and lifespan of the battery. researchgate.netdiva-portal.org

The electrochemical reduction of the bis(oxalate)borate (BOB⁻) anion is the foundational process for the formation of its unique SEI. This reduction occurs on the anode surface at a higher potential compared to common carbonate solvents like ethylene (B1197577) carbonate (EC), ensuring its preferential decomposition. tum.de Research indicates that the irreversible reduction of the BOB⁻ anion begins at a potential of approximately 1.6 V to 1.8 V versus Li/Li⁺. researchgate.netnih.govresearchgate.net

The primary reduction pathway involves the decomposition of the BOB⁻ anion to form solid lithium oxalate (B1200264) and soluble oxalatoborates as the main products. researchgate.netnih.govacs.org This reaction is associated with a change in the oxygen coordination around the central boron atom, transitioning from a tetrahedral BO₄ configuration to a trigonal BO₃ structure, similar to boric acid esters. researchgate.net

The SEI formed from LiBOB-containing electrolytes has a distinct composition that contributes to its beneficial properties. It is generally characterized as a thick, soft, and dense layer rich in both organic and inorganic species. nih.govacs.orgosti.gov

A key feature of the LiBOB-derived SEI is the significant presence of lithium oxalate (Li₂C₂O₄). Multiple analytical techniques have confirmed that lithium oxalate is a primary and major product of the BOB⁻ anion reduction. researchgate.netnih.govuri.edu In some cases, lithium oxalate produced initially can later decompose to form lithium carbonate (Li₂CO₃) during the first charge cycle. nih.govacs.org

In addition to lithium oxalate, the SEI is composed of various boron-containing species. These include crosslinked oligomeric borates and dense boron-containing polymers. acs.orguri.eduresearchgate.net These polymeric compounds contribute to the mechanical robustness and stability of the passivation layer. osti.gov

| SEI Component | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Lithium Oxalate | Li₂C₂O₄ | Primary reduction product of BOB⁻ anion | researchgate.neturi.edu |

| Boron-Containing Polymers | - | Decomposition of BOB⁻ anion | acs.orgosti.gov |

| Lithium Carbonate | Li₂CO₃ | Decomposition of initial Li₂C₂O₄ | nih.govacs.org |

| Soluble Oxalatoborates | - | Reduction product of BOB⁻ anion | researchgate.netnih.gov |

The formation of the SEI is accompanied by the evolution of various gases resulting from the electrochemical reduction of electrolyte components. diva-portal.orgiitd.ac.in In the case of LiBOB, the reduction of the BOB⁻ anion and its subsequent reactions with itself and the surrounding electrolyte environment lead to the evolution of carbon dioxide (CO₂). researchgate.netnih.govacs.org The generation of CO₂ can, in turn, influence the final composition and properties of the SEI formed on the negative electrode. researchgate.netnih.gov Other gases typically observed during SEI formation from carbonate-based electrolytes include ethylene (C₂H₄), carbon monoxide (CO), and hydrogen (H₂). diva-portal.org

The SEI derived from LiBOB is known for its high stability and effective passivation of the anode surface. researchgate.netresearchgate.net The resulting film is a single, dense, and chemically stable layer that, once formed, prevents further electrolyte decomposition during subsequent charge-discharge cycles. nih.govacs.org This stability is crucial for achieving a long cycle life and high Coulombic efficiency in lithium-ion cells. researchgate.net

The protective qualities of the LiBOB-derived SEI are beneficial for various anode materials, most notably graphite (B72142) and silicon.

For graphite anodes , LiBOB is highly effective at forming a stable SEI that prevents the exfoliation of the graphite structure, a common issue with electrolytes containing propylene (B89431) carbonate (PC). researchgate.netacs.orgosti.gov The strong SEI formed by LiBOB's reduction at around 1.6 V successfully prevents PC molecules from co-intercalating into the graphite layers, which would otherwise damage the anode. osti.gov This enables the use of PC-rich electrolytes, which can offer improved performance at different temperatures. researchgate.net

For silicon anodes , which experience massive volume expansion and contraction during lithiation and delithiation, a stable and mechanically resilient SEI is paramount. LiBOB contributes to forming a surface layer that can better accommodate these changes, leading to improved performance and cycle life for silicon-based anodes. osti.govsigmaaldrich.com

| Anode Material | Key Challenge | Protective Role of LiBOB-Derived SEI | Reference |

|---|---|---|---|

| Graphite | Exfoliation in PC-based electrolytes | Forms a stable SEI that prevents solvent co-intercalation and structural damage. | acs.orgosti.govresearchgate.net |

| Silicon | Large volume changes during cycling | Forms a mechanically robust surface layer that helps maintain integrity. | osti.govsigmaaldrich.com |

Comparative Analysis of SEI Formed by this compound and Other Electrolyte Salts

The composition and properties of the Solid Electrolyte Interphase (SEI) are critically dependent on the electrolyte salt used. This compound (LiBOB) forms an SEI with distinct characteristics compared to more conventional salts like lithium hexafluorophosphate (B91526) (LiPF6) and other borate-based salts such as lithium difluoro(oxalate)borate (LiDFOB).

The SEI derived from LiBOB is notably different from that formed in LiPF6-based electrolytes. The reduction of the BOB- anion on the anode surface occurs at approximately 1.6-1.8 V versus Li/Li+ researchgate.netresearchgate.net. This process leads to the formation of a dense, stable, and boron-containing polymeric SEI researchgate.netosti.gov. In contrast to LiPF6, which decomposes to form a significant amount of inorganic species like lithium fluoride (B91410) (LiF) and LixPFyOz, the LiBOB-derived SEI is richer in organic species researchgate.netsemanticscholar.org. Key components identified in the LiBOB SEI include lithium oxalate (Li2C2O4), which can later decompose to lithium carbonate (Li2CO3), and various oligomeric borates semanticscholar.orgnih.gov. This composition provides mechanical stability, which is particularly effective in preventing the exfoliation of graphite anodes in propylene carbonate (PC)-based electrolytes researchgate.netdiva-portal.org.

When compared with LiDFOB, another functional borate (B1201080) salt, the resulting SEI layers show marked differences in their physical and chemical properties. LiDFOB tends to form a thin but hard SEI layer that is rich in inorganic components like LiF and Li2CO3 researchgate.net. Conversely, LiBOB promotes the formation of a thicker and softer SEI layer, which has a higher content of organic species such as lithium alkyl carbonates (ROCO2Li) researchgate.net. The presence of fluorine in LiDFOB contributes to the rapid formation of a robust, LiF-based SEI, which enhances ionic conductivity and promotes uniform lithium deposition diva-portal.orgrsc.org. The SEI from LiBOB, while thicker, is chemically stable and dense, effectively reducing the resistance to Li+ transfer during subsequent charge-discharge cycles nih.gov.

| Characteristic | LiBOB-derived SEI | LiPF6-derived SEI | LiDFOB-derived SEI |

|---|---|---|---|

| Primary Composition | Thick, soft, rich in organic species (Lithium oxalate, ROCO2Li, borate oligomers) researchgate.netsemanticscholar.orgnih.gov | Rich in inorganic species (LiF, LixPFyOz) researchgate.net | Thin, hard, rich in inorganic species (LiF, Li2CO3) researchgate.net |

| Key Features | Mechanically stable, prevents graphite exfoliation in PC electrolytes researchgate.netdiva-portal.org | Commonly used, but can generate HF leading to electrode degradation rsc.org | Forms a robust, uniform, LiF-based film enhancing ionic conductivity diva-portal.orgrsc.org |

| Formation Potential | Reduction begins at ~1.6-1.8 V vs. Li/Li+ researchgate.net | Decomposition occurs over a range of potentials | Preferential reduction leads to early SEI formation oaepublish.com |

Cathode Electrolyte Interphase (CEI) Formation and Stabilization on Cathodes

The use of LiBOB as an electrolyte salt or additive is particularly beneficial for the stability of high-voltage cathodes through the formation of a protective Cathode Electrolyte Interphase (CEI).

Oxidative Decomposition Mechanisms of this compound

At high potentials, typically above 4.3 V vs Li+/Li, the BOB- anion is preferentially oxidized on the cathode surface compared to common carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) rsc.orgrsc.orgacs.org. Theoretical calculations and experimental evidence show that the electron is removed from the BOB- moiety in carbonate-BOB- clusters, indicating its higher oxidation activity rsc.orgrsc.orgresearchgate.net.

The oxidative decomposition mechanism involves several steps. The initial one-electron oxidation leads to the formation of an unstable radical acs.org. This is followed by the breakage of the BOB- structure, which is energetically more favorable than the decomposition of the solvent molecules rsc.orgrsc.orgresearchgate.net. The most probable reaction pathway is a ring-opening reaction of the BOB- radical via two transition states rsc.orgrsc.orgresearchgate.net. This process generates gaseous by-products, primarily carbon dioxide (CO2) and to a lesser extent, carbon monoxide (CO), along with a radical that can further react or terminate rsc.orgacs.org. The termination of these radical species leads to the formation of borate-containing oligomers, which are crucial components of the protective CEI rsc.orgrsc.orgresearchgate.net. This sacrificial oxidation of LiBOB forms a passivation layer that inhibits the continuous and detrimental oxidation of the bulk electrolyte solvents at high voltages acs.orgnih.gov.

Compositional Characteristics of this compound-Derived CEI

The CEI formed from the oxidative decomposition of LiBOB is a complex, multi-component layer that passivates the cathode surface. Ex-situ surface analyses, such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), have revealed the main constituents of this protective film.

The LiBOB-derived CEI is primarily composed of polycarbonates, cross-linked borates, and lithium oxalate acs.org. The presence of borate species (B-O containing compounds) and oxalate groups is a clear indicator of LiBOB's decomposition on the cathode surface acs.orgresearchgate.net. These components form a dense and stable film, which can be around 15 nm thick on lithium-rich layered oxide cathodes researchgate.net. The borate-containing oligomers generated during decomposition are believed to play a vital role in suppressing further oxidative decomposition of the carbonate solvents rsc.orgrsc.org. The presence of lithium oxalate in the CEI further confirms the reaction of LiBOB at the cathode interface acs.orgacs.org.

| Component Class | Specific Species | Source/Function |

|---|---|---|

| Borates | Cross-linked borates, Boron-containing oligomers, LixBOyFz-rich species acs.orgresearchgate.net | From oxidative decomposition of BOB- anion; forms a protective matrix rsc.org |

| Oxalates | Lithium oxalate acs.orgacs.org | Decomposition product of the oxalate rings in the BOB- anion acs.org |

| Carbonates | Polycarbonates acs.org | Resulting from reactions involving electrolyte solvents and decomposition products |

| Fluorides | Lithium fluoride (in LiPF6 systems) researchgate.net | Resulting from reactions between LiBOB and LiPF6 researchgate.net |

Mitigation of Parasitic Reactions and Transition Metal Dissolution (e.g., Mn dissolution)

A significant advantage of the LiBOB-derived CEI is its ability to suppress parasitic reactions at the cathode surface, most notably the dissolution of transition metals. Manganese (Mn) dissolution is a well-known degradation mechanism in Mn-rich cathodes, such as spinel LiNi0.5Mn1.5O4 and LiMn2O4, leading to severe capacity fading nih.gov.

The stable passivation layer formed by LiBOB acts as a physical barrier, inhibiting direct contact between the highly oxidative cathode surface and the electrolyte acs.orgelsevierpure.com. This barrier effectively suppresses the dissolution of manganese ions from the cathode lattice into the electrolyte researchgate.netnih.gov. Studies have shown that even small amounts of LiBOB as an additive can significantly reduce Mn dissolution nih.gov. The deposited Mn can migrate to the anode and disrupt the SEI, but the robust SEI formed by LiBOB is also more effective at suppressing the negative effects of Mn deposition compared to the SEI formed from standard electrolytes researchgate.netnih.gov. By inhibiting transition metal dissolution, LiBOB enhances the structural integrity of the cathode and improves the long-term cycling stability of the battery osti.govelsevierpure.com.

Suppression of Harmful By-product Generation (e.g., HF scavenging)

In standard lithium-ion batteries using LiPF6 salt, the presence of trace amounts of water can lead to the hydrolysis of LiPF6, generating highly corrosive hydrofluoric acid (HF). HF can attack the cathode material, leading to transition metal dissolution and accelerated capacity fade rsc.org.

LiBOB has been shown to act as an effective HF scavenger researchgate.netosti.govacs.org. The borate and oxalate species in the LiBOB structure can react with and neutralize HF, thereby protecting the cathode from acid attack. Furthermore, LiBOB can interact with PF5, a strong Lewis acid and a precursor to HF formation, helping to stabilize the electrolyte researchgate.net. By mitigating the generation and impact of HF, LiBOB preserves the structural integrity of the cathode material, which is crucial for maintaining long-term electrochemical performance osti.govacs.org. This scavenging effect also prevents the corrosion of other cell components, such as the aluminum current collector elsevierpure.com.

Interfacial Stability of High-Voltage Cathode Materials (e.g., Spinel, Nickel-Rich Layered Oxides)

The push for higher energy density has led to the development of high-voltage cathode materials, such as the 5V-class LiNi0.5Mn1.5O4 (LNMO) spinel and various nickel-rich layered oxides (e.g., NCM811) utexas.edursc.org. However, these materials suffer from severe interfacial instability and electrolyte decomposition at their high operating potentials researchgate.net.

LiBOB has proven to be an effective additive for stabilizing the interface of these high-voltage cathodes researchgate.netresearchgate.net. The formation of a robust, borate-containing CEI on the cathode surface protects the highly reactive material from parasitic reactions with the electrolyte acs.orgresearchgate.net. For high-voltage spinel cathodes like LNMO, the addition of LiBOB leads to a thinner and more effective CEI, resulting in significantly improved capacity retention and cycling efficiency by inhibiting electrolyte oxidation above 4.8 V acs.orgresearchgate.net.

Similarly, for high-voltage nickel-rich layered oxides, LiBOB enhances both structural and interfacial stability. It helps to suppress the generation of micro-cracks and superficial structural degradation during cycling researchgate.net. The fortified CEI protects the cathode from electrolyte corrosion, leading to enhanced cycling stability and minimal voltage hysteresis even after hundreds of cycles at high rates researchgate.net. The use of high-purity LiBOB has also been shown to improve the interfacial stability of LiCoO2 cathodes cycled to high voltages (e.g., 4.4 V), inhibiting electrolyte decomposition and cobalt dissolution acs.org. This stabilization is critical for enabling the practical application of next-generation high-energy-density lithium-ion batteries atomfair.com.

Electrochemical Cycling Stability and Efficiency

This compound (LiBOB) has been extensively studied for its positive impact on the electrochemical cycling stability and efficiency of lithium-ion batteries. Its role in forming a stable solid electrolyte interphase (SEI) on electrode surfaces is a key factor in these performance enhancements. msesupplies.com

Enhancement of Cycle Life and Coulombic Efficiency

The use of LiBOB, either as a primary salt or an additive, has been shown to significantly improve the cycle life and Coulombic efficiency of lithium-ion cells. The formation of a robust and stable SEI film on the graphite anode, produced by the reduction of the LiBOB additive, is crucial to this enhancement. researchgate.net This protective layer helps to suppress electrolyte decomposition and minimize the loss of active lithium, leading to better capacity retention over repeated cycles. chemrxiv.orgnih.gov

In a study involving high-voltage spinel/graphite full-cells, the addition of just 1 wt. % LiBOB to the electrolyte resulted in a significant improvement in both cycle life and Coulombic efficiency at 30°C and 45°C. acs.org Similarly, when used as an additive with Li and Mn-rich cathodes, LiBOB demonstrated a capacity retention of 98% after 50 cycles, a notable increase from the 86% retention observed in a standard electrolyte. biu.ac.il In LiMn2O4 half-cells, the capacity retention after 30 cycles was 98.4% with a LiBOB-based electrolyte, compared to 73.88% for a cell using a conventional Lithium hexafluorophosphate (LiPF6) electrolyte. electrochemsci.org The efficiency of cells containing LiBOB is also high, reaching about 99% after the initial formation cycles. electrochemsci.org

The table below summarizes the comparative cycle life performance of electrolytes with and without LiBOB.

Table 1: Impact of LiBOB on Cycle Life and Capacity Retention| Cathode Material | Electrolyte Composition | Temperature | Number of Cycles | Capacity Retention with LiBOB | Capacity Retention without LiBOB | Reference |

|---|---|---|---|---|---|---|

| Li1.2Mn0.56Ni0.16Co0.08O2 | Standard Electrolyte + LiBOB Additive | 30°C | 50 | 98% | 86% | biu.ac.il |

| LiMn2O4 | LiBOB-based | Room Temp. | 30 | 98.4% | 73.88% (with LiPF6) | electrochemsci.org |

| Li1.17Ni0.17Mn0.5Co0.17O2 | LiPF6-based + 1% LiBOB | 60°C | 100 | 77.6% | 28.6% | researchgate.net |

| Li(Ni1/3Co1/3Mn1/3)O2/Graphite | LiPF6-based + 1 wt. % LiBOB | 60°C (Storage) | 20 days | 86.7% | ~81.7% | researchgate.net |

Improvement of Rate Capability

The influence of LiBOB on the rate capability of lithium-ion cells presents a more complex picture, with findings varying based on the specific cell chemistry and operating conditions. Several studies report that cells utilizing LiBOB exhibit excellent rate capability. semanticscholar.orgelsevierpure.com For instance, research on Li1.17Ni0.17Mn0.5Co0.17O2 cathodes demonstrated noticeable improvements in rate capability when LiBOB was added to the electrolyte. researchgate.net In this case, the cathode with the LiBOB additive delivered a superior discharge capacity of 115 mAh g⁻¹ at a high rate of 2C. researchgate.net

Conversely, other studies have found that LiBOB-based electrolytes can result in lower rate performance compared to those with LiPF6. In one investigation, the discharge capacity of a cell with a LiBOB electrolyte was inferior to cells with LiPF6 and Lithium tetrafluoroborate (B81430) (LiBF4), and this difference became more pronounced as the discharge rate increased from 0.2C to 1.5C. electrochem.org This inferior performance was attributed to higher impedance, as Cole-Cole plots showed a larger circle for the LiBOB cell, indicating poorer electrochemical stability compared to LiPF6 and LiBF4. electrochem.org The power capability of lithium-ion cells has also been observed to decrease as the concentration of LiBOB in blend salt electrolytes increases. researchgate.net

The table below presents a comparison of discharge capacities at different C-rates.

Table 2: Effect of LiBOB on Rate Capability| Cell Configuration | Electrolyte | C-Rate | Discharge Capacity | Reference |

|---|---|---|---|---|

| Li1.17Ni0.17Mn0.5Co0.17O2/Li | LiPF6-based + 1% LiBOB | 2C | 115 mAh g⁻¹ | researchgate.net |

| Li1.17Ni0.17Mn0.5Co0.17O2/Li | LiPF6-based (Reference) | 2C | ~80 mAh g⁻¹ (estimated from graph) | researchgate.net |

| Graphite/LiCoO2 | 0.85 M LiBOB in EC-EMC | 1.5C | ~85% of LiPF6 cell at 0.2C | electrochem.org |

| Graphite/LiCoO2 | 0.85 M LiPF6 in EC-EMC | 1.5C | ~95% of LiPF6 cell at 0.2C | electrochem.org |

Influence on Voltage Hysteresis and Voltage Fade Mitigation

LiBOB has been shown to be effective in mitigating the voltage decay and capacity fading often observed in high-energy cathode materials, particularly lithium-rich layered oxides (LLO). researchgate.net The gradual voltage drop during cycling, known as voltage fade, is a significant barrier to the commercialization of these materials.

The beneficial effect of LiBOB is attributed to the formation of a dense and stable cathode electrolyte interphase (CEI) film, approximately 15 nm thick. researchgate.net This protective layer, containing species like oxalate, lithium fluoride, and alkyl borates, results from reactions between LiBOB and activated oxygen radicals at the cathode surface. researchgate.net The CEI film effectively stabilizes the LLO/electrolyte interface, suppressing the irreversible structural changes and continuous electrolyte decomposition that contribute to voltage fade. biu.ac.ilresearchgate.net In a study on Li1.2Mn0.54Co0.13Ni0.13O2 microspheres, the addition of 0.1 M LiBOB to the electrolyte led to a stable specific capacity and significantly suppressed capacity and voltage decay compared to the baseline electrolyte. researchgate.net Research on Li1.17Ni0.17Mn0.5Co0.17O2 cathodes also showed that the average discharge voltage was maintained at a higher level during cycling in the LiBOB-added electrolyte compared to the reference electrolyte. researchgate.net

Electrolyte System Design and Compatibility

Functionality as an Electrolyte Additive

This compound (LiBOB) has garnered significant attention as a multifunctional electrolyte additive in lithium-ion batteries. Its primary role is to enhance the electrochemical performance and stability of the battery through the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface and a protective film on the cathode.

The decomposition of the BOB⁻ anion occurs at a higher potential than that of conventional carbonate solvents, leading to the formation of a robust and compact SEI layer during the initial charging cycles. This LiBOB-derived SEI is rich in boron and oxygen-containing species, which contributes to its superior properties. A stable SEI layer is crucial as it effectively suppresses the continuous decomposition of the electrolyte, minimizes irreversible capacity loss, and prevents the exfoliation of the graphite anode.

The protective film formed on the cathode by the oxidation of LiBOB helps to mitigate parasitic reactions between the electrolyte and the cathode surface, especially at high voltages. This is particularly beneficial for high-voltage cathode materials, where electrolyte oxidation is a major cause of capacity fading.

Synergistic Effects in Mixed Lithium Salt Electrolytes (e.g., LiPF₆/LiBOB, LiBF₄-LiBOB, LiTFSI-LiBOB)

The combination of LiBOB with other lithium salts in mixed-salt electrolytes has been demonstrated to yield synergistic effects, leading to improved battery performance that surpasses that of single-salt systems.

LiPF₆/LiBOB:

In electrolytes containing a mixture of LiPF₆ and LiBOB, a synergistic effect is observed where the superior SEI-forming capability of LiBOB complements the higher ionic conductivity of LiPF₆. The addition of a small amount of LiBOB to a LiPF₆-based electrolyte can significantly enhance the stability of the SEI on the graphite anode, preventing the co-intercalation of solvent molecules and improving the cycling performance. For high-voltage cathodes, the LiBOB component contributes to the formation of a protective cathode-electrolyte interphase (CEI), which suppresses electrolyte oxidation and transition metal dissolution. Research has shown that an optimal concentration of LiBOB as an additive in a LiPF₆ electrolyte can lead to a notable improvement in capacity retention and rate capability. For instance, one study found that a 10% LiBOB addition to a LiPF₆ electrolyte resulted in a high discharge capacity of 133.5 mAh g⁻¹ and stable rate capability up to 1C for a high-voltage cathode. scielo.org.mx

LiBF₄-LiBOB:

The combination of LiBF₄ and LiBOB has been explored to leverage the good low-temperature performance of LiBF₄ and the excellent film-forming properties of LiBOB. While LiBF₄-based electrolytes can struggle with forming a stable SEI on graphite anodes, the addition of a small amount of LiBOB can effectively promote the formation of a robust SEI. researchgate.net This allows for reversible cycling of graphite anodes even in propylene carbonate (PC)-rich electrolytes, which are typically incompatible with graphite. The synergistic effect of this dual-salt system enables improved cycling performance, particularly at low temperatures, while maintaining good rate capability. researchgate.net

LiTFSI-LiBOB:

The use of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as an electrolyte salt is often limited by its corrosive nature towards aluminum current collectors at high potentials. The addition of LiBOB to LiTFSI-based electrolytes has been shown to effectively mitigate this corrosion by forming a passivating layer on the aluminum surface. rsc.org This synergistic interaction allows for the utilization of the high thermal and electrochemical stability of LiTFSI, leading to batteries with enhanced safety and high-temperature performance. rsc.org The LiBOB-derived components in the SEI and CEI also contribute to improved cycling stability of both the anode and cathode.

| Mixed Salt System | Synergistic Effects | Key Performance Improvements |

|---|---|---|

| LiPF₆/LiBOB | Combines high ionic conductivity of LiPF₆ with superior SEI-forming ability of LiBOB. | Improved cycling stability, higher discharge capacity at high voltages, and enhanced rate capability. scielo.org.mx |

| LiBF₄-LiBOB | Leverages the low-temperature performance of LiBF₄ and the robust SEI formation from LiBOB. | Enables reversible cycling in PC-containing electrolytes and improves low-temperature performance. researchgate.net |

| LiTFSI-LiBOB | Mitigates aluminum corrosion caused by LiTFSI and utilizes its high thermal stability. | Enhanced high-temperature performance and improved safety. rsc.org |

Compatibility with Aprotic Organic Solvents and Solvent Systems

The performance of LiBOB-based electrolytes is intrinsically linked to its compatibility with the aprotic organic solvents used in lithium-ion batteries. LiBOB generally exhibits good solubility in common carbonate solvents such as ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). However, its solubility can be lower compared to other lithium salts like LiPF₆.

To address the issue of lower conductivity, particularly at low temperatures, research has focused on optimizing the solvent system. The addition of co-solvents such as esters has been shown to enhance the ionic conductivity of LiBOB-based electrolytes. Blending carbonate solvents with esters like γ-butyrolactone (GBL) can improve both the solubility of LiBOB and the low-temperature performance of the battery.

The compatibility of LiBOB with various solvent systems allows for the tailoring of electrolyte properties to meet the demands of specific applications. For high-voltage applications, solvent systems with high oxidative stability are crucial. In such cases, the film-forming properties of LiBOB on the cathode become particularly advantageous in protecting the electrolyte from decomposition.

| Solvent System | Key Characteristics | Impact on Performance |

|---|---|---|

| Carbonate-based (EC, PC, DMC, EMC) | Good solubility, though sometimes lower than LiPF₆. Forms a stable SEI. | Enables stable cycling but may have lower ionic conductivity compared to LiPF₆. electrochemsci.org |

| PC-rich Electrolytes | LiBOB's SEI-forming ability allows for the use of PC with graphite anodes. | Improves low-temperature performance by enabling the use of a low-melting-point solvent. |

| Carbonate-Ester Blends (e.g., with GBL) | Enhanced solubility of LiBOB and improved ionic conductivity. | Better low-temperature performance and rate capability. |

Mechanistic and Theoretical Investigations of Lithium Bis Oxalate Borate

Advanced Spectroscopic and Microscopic Characterization

The behavior of LiBOB at the electrode-electrolyte interface is a complex, multistep process that necessitates sophisticated analytical techniques to probe its dynamic nature. Both real-time (operando) and post-mortem (ex-situ) methods are employed to build a comprehensive picture of the chemical and morphological evolution of the interfaces.

Operando Techniques (e.g., ATR-FTIR, EQCM, OEMS) for Real-Time Reaction Monitoring

Operando techniques are indispensable for observing the formation of the solid electrolyte interphase (SEI) and other interfacial phenomena in real-time, under actual electrochemical conditions. semanticscholar.org A combined approach using multiple operando methods allows for the simultaneous detection of solid, liquid, and gaseous reaction products. acs.orgnih.gov

A model study utilizing Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR), Electrochemical Quartz Crystal Microbalance (EQCM), and Online Electrochemical Mass Spectrometry (OEMS) has provided significant insights into the reductive decomposition of the bis(oxalate)borate (BOB⁻) anion. acs.orgnih.govscilit.com The reduction of the BOB⁻ ion begins at a potential of approximately 1.8 V versus Li/Li⁺. acs.orgnih.gov

ATR-FTIR is used to monitor changes in the vibrational modes of species near the electrode surface, identifying the formation of solid and soluble products. nrel.govnih.gov In LiBOB-containing electrolytes, this technique helps track the consumption of the BOB⁻ anion and the appearance of new species corresponding to the SEI. acs.orgresearchgate.net

EQCM measures minute mass changes on the electrode surface, providing quantitative data on the deposition of solid SEI components. researchgate.netbiolinscientific.com This technique has been used to correlate the reduction of LiBOB with mass accumulation on the electrode. acs.orgchemrxiv.org

OEMS detects and quantifies volatile products evolved during electrochemical reactions. acs.org In the case of LiBOB reduction, OEMS has identified the evolution of carbon dioxide (CO₂), indicating that the reduced BOB⁻ ion reacts with itself and its environment. acs.orgnih.gov However, CO₂ evolution is not the primary electrochemical reduction product of LiBOB. nih.gov

The primary solid product identified from the reduction of LiBOB is lithium oxalate (B1200264), while soluble oxalatoborates are the main liquid products. acs.orgnih.gov

| Technique | Key Finding | Observed Onset Potential (vs. Li/Li⁺) | Detected Products |

|---|---|---|---|

| ATR-FTIR | Monitors solid and soluble species formation at the electrode surface. | ~1.8 V | Solid lithium oxalate, soluble oxalatoborates |

| EQCM | Measures mass deposition on the electrode, quantifying SEI formation. | ~1.8 V | Solid SEI components |

| OEMS | Identifies gaseous byproducts of the reduction process. | ~1.8 V | Carbon Dioxide (CO₂) |

Ex-Situ Surface Analysis Methods (e.g., XPS, SEM, TEM) for Interphase Morphology and Composition

Ex-situ techniques are used to analyze the electrode surfaces after electrochemical cycling to determine the detailed chemical composition and physical structure of the SEI. kratos.com

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for determining the elemental and chemical composition of the SEI. researchgate.netdiva-portal.org Analysis of anodes cycled with LiBOB-containing electrolytes reveals a distinct SEI composition. The introduction of LiBOB leads to the incorporation of boron into the SEI layer. researchgate.net For instance, in one study, boron accounted for 13.4% of the SEI layer when LiBOB was added. researchgate.net This boron-containing SEI is often associated with improved stability. nih.gov Furthermore, the use of LiBOB can reduce the concentration of other species, such as fluorine, which typically originates from the decomposition of other common salts like LiPF₆. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and structure of the SEI. researchgate.netacs.orgelifesciences.orgyoutube.com These microscopic techniques can reveal whether the SEI is uniform, dense, or porous. utexas.eduresearchgate.net A stable and homogeneous surface film is critical for long-term battery performance. rsc.org Studies have shown that LiBOB contributes to the formation of a dense and protective interphase, which can suppress the formation of dendritic lithium and improve cycling stability. nih.gov

| Electrolyte System | Fluorine Content (%) | Boron Content (%) | Other Elements |

|---|---|---|---|

| LiPF₆-based | 38.7 | 0 | C, O, Li, P |

| LiPF₆-based with LiBOB additive | 25.6 | 13.4 | C, O, Li, P |

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy) for Anion Coordination and Solvent Interactions

Vibrational spectroscopy techniques like FTIR and Raman are essential for studying the molecular-level interactions between the BOB⁻ anion, lithium cations (Li⁺), and solvent molecules. acs.orgacs.orgnih.gov These interactions govern the electrolyte's transport properties and the mechanism of SEI formation.

Studies combining IR and Raman spectroscopy with ab initio calculations have shown that in various solvents, the main spectral features correspond to "free," un-coordinated BOB⁻ anions. acs.orgacs.org This suggests that LiBOB is a weakly associating salt. acs.org However, under certain conditions, such as in deuterated polypropylene (B1209903) glycol (d-PPG) solvent, a small quantity of Li⁺···BOB⁻ ion pairs can be detected. acs.org

The analysis of vibrational modes provides detailed structural information. For example, the strong absorption peaks in the FTIR spectrum between 1765-1825 cm⁻¹ are assigned to the stretching vibrations of the C=O bond in the oxalate rings of the BOB⁻ anion. researchgate.net The region from 980-1370 cm⁻¹ is attributed to C-O and B-O stretching modes. researchgate.net Changes in these peaks upon addition to an electrolyte or during electrochemical cycling indicate interactions with other species and decomposition of the anion. researchgate.netresearchgate.net Raman spectroscopy complements FTIR by providing information on different vibrational modes, helping to build a complete picture of the anion's coordination environment. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Soluble Species and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for identifying soluble species and reaction products in the liquid electrolyte. It can provide structural information about molecules containing specific nuclei, such as ¹¹B in the case of LiBOB. ¹¹B-NMR is often used to confirm the purity of the synthesized LiBOB salt, ensuring that observed electrochemical behavior is not due to impurities. acs.org By analyzing the chemical shifts and signal intensities, researchers can track the consumption of the LiBOB salt and the formation of new soluble boron-containing species as a result of electrochemical or chemical decomposition.

Computational Chemistry and Modeling Approaches

Computational methods, particularly Density Functional Theory (DFT), provide atomic-level insights into the reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Thermodynamic and Kinetic Pathways of Decomposition

DFT calculations are widely used to investigate the thermodynamic stability and kinetic pathways of LiBOB decomposition. rsc.orgresearcher.lifelbl.gov These studies help to predict the most likely reaction mechanisms for both reductive and oxidative decomposition.

For oxidative decomposition, which is relevant at the cathode, DFT calculations have shown that the BOB⁻ anion has a higher oxidation activity compared to common carbonate solvents like ethylene (B1197577) carbonate (EC). rsc.orgresearchgate.net The calculations indicate that the decomposition of a BOB⁻-solvent cluster is initiated by the breakage of the BOB⁻ structure, which is energetically more favorable than the decomposition of the solvent molecule. rsc.org The most probable reaction pathway involves the ring-opening of the BOB⁻ anion, leading to the generation of CO, CO₂, and a radical species that can further react to form borate-containing oligomers. rsc.org These oligomers are believed to contribute to a protective film on the cathode surface. rsc.org

Regarding thermodynamic stability, DFT has also been used to analyze the hydrolysis of LiBOB in the presence of water. researcher.liferesearchgate.netdntb.gov.ua These studies have concluded that LiBOB is significantly more stable and less reactive towards water compared to other salts like LiBF₄. dntb.gov.ua This resilience to hydrolysis is a key advantage for its practical application in lithium-ion batteries. dntb.gov.ua

| Species/Cluster | Calculated Oxidation Potential Order | Implication |

|---|---|---|

| Carbonate Solvents (EC, PC, DMC) | Highest (most stable) | Less likely to oxidize before BOB⁻. |

| Isolated BOB⁻ Anion | Lower | More prone to oxidation than solvents. |

| Carbonate–BOB⁻ Clusters | Lower (similar to isolated BOB⁻) | Oxidation occurs on the BOB⁻ moiety within the cluster. |

Ab Initio Molecular Dynamics (AIMD) Simulations for Interphase Formation and Ion Transport

While comprehensive ab initio molecular dynamics (AIMD) simulations specifically detailing the solid electrolyte interphase (SEI) formation and ion transport mechanisms of lithium bis(oxalate)borate in common liquid electrolytes are not extensively available in the public domain, existing computational studies on related systems and the known reductive behavior of the BOB anion provide significant insights.

The SEI layer is critical for the stability and longevity of lithium-ion batteries, forming on the anode surface through the decomposition of electrolyte components. For LiBOB-containing electrolytes, it is well-understood that the bis(oxalate)borate anion plays a direct and crucial role in shaping the SEI. The reductive decomposition of the BOB⁻ anion is a key process. Cyclic voltammetry studies have indicated that this reduction occurs at approximately 1.65 V versus Li/Li⁺ nih.gov. This decomposition is believed to contribute to the formation of a stable and effective SEI, which can suppress further electrolyte degradation nih.gov.

The decomposition products of the BOB⁻ anion are thought to be key constituents of the SEI. Theoretical calculations have explored the decomposition pathways of the BOB⁻ anion. For instance, density functional theory (DFT) calculations have been employed to investigate the oxidative decomposition mechanism of LiBOB, suggesting that the BOB⁻ anion is more susceptible to oxidation than common carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC). This preferential decomposition is crucial for forming a protective film on the cathode surface as well osti.gov. On the anode side, the reduction of the BOB⁻ anion is expected to yield species rich in boron and oxygen, contributing to a unique SEI composition.

AIMD simulations on similar electrolyte systems, such as those containing ethylene carbonate, have demonstrated the power of this technique in revealing the initial steps of SEI formation. These simulations can track the dynamic evolution of molecular structures and reactions at the electrode interface. Although specific AIMD data for LiBOB is sparse, it is hypothesized that such simulations would show the initial reduction of the BOB⁻ anion leading to the formation of lithium oxalate and various borate (B1201080) species, which then deposit on the anode surface to form the SEI.

The transport of lithium ions through the electrolyte and the SEI is another critical aspect that can be investigated using AIMD. These simulations can, in principle, provide data on diffusion coefficients, ionic conductivity, and the mechanism of Li⁺ transport (e.g., vehicular vs. hopping mechanisms). In the absence of direct AIMD results for LiBOB, insights can be drawn from molecular dynamics studies on other electrolyte systems, which generally show that Li⁺ transport is heavily influenced by the solvation shell structure and the degree of ion pairing mdpi.comwisconsin.edu.

| Parameter | Description | Anticipated AIMD Insights for LiBOB |

| SEI Composition | The chemical species that constitute the solid electrolyte interphase. | Identification of the primary and secondary reduction products of the BOB⁻ anion and their spatial arrangement on the anode surface. |

| SEI Formation Mechanism | The sequence of chemical reactions leading to the formation of the SEI. | Elucidation of the initial electron transfer steps to the BOB⁻ anion and the subsequent bond-breaking and bond-forming events. |

| Li⁺ Diffusion Coefficient | A measure of the rate of lithium ion movement through the electrolyte and the SEI. | Quantification of Li⁺ mobility and understanding the influence of the SEI's structure and composition on ion transport. |

| Ion Transport Mechanism | The manner in which lithium ions move through the medium (e.g., solvated, desolvated). | Visualization of Li⁺ hopping between coordination sites and the role of solvent and anion dynamics in facilitating transport. |

Computational Studies on Ion-Pairing and Lithium Cation Coordination with Bis(oxalate)borate Anion

Density functional theory (DFT) calculations have been utilized to determine the thermodynamics of LiBOB ion pair dissociation. In aprotic solvents, the Li⁺ cation and the BOB⁻ anion can exist as a contact ion pair (CIP). The dissociation of this ion pair is an endergonic process, meaning it requires an input of energy. A DFT study on the hydrolysis of borate-based lithium salts calculated the Gibbs free energy for the dissociation of the LiBOB ion pair in an implicit aprotic solvent model uniroma1.it.

| Process | Gibbs Free Energy (ΔG) | Reference |

| LiBOB ⇄ Li⁺ + BOB⁻ | 77 kJ mol⁻¹ | uniroma1.it |

This relatively high positive Gibbs free energy of dissociation suggests a significant tendency for Li⁺ and BOB⁻ to remain associated as ion pairs in solution, which can influence the number of free charge carriers and thus the ionic conductivity.

The coordination of the Li⁺ cation has also been a focus of computational and crystallographic studies. The BOB⁻ anion can act as a bidentate ligand, coordinating to the Li⁺ ion through the oxygen atoms of its oxalate groups. The structure of the Li⁺ solvation shell is dependent on the solvent environment.

In a study of LiBOB-acetonitrile (MeCN) solvate crystals using DFT, the coordination environment of the Li⁺ cation was analyzed mdpi.com. It was found that the inner solvation shell of Li⁺ is formed by both the BOB⁻ anion and MeCN solvent molecules, with an average coordination number of approximately 5 mdpi.com.

| System | Average Li⁺ Coordination Number | Coordinating Species | Average Li-O Bond Distance (Å) | Reference |

| LiBOB-MeCN Solvate Crystal | ~5 | BOB⁻ and MeCN | ~1.95 | mdpi.com |

Degradation Pathways and Stability Characteristics of Lithium Bis Oxalate Borate

Thermal Decomposition Mechanisms

LiBOB is recognized for its relatively high thermal stability compared to other common lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆). ariel.ac.ilresearchgate.net It remains stable up to approximately 300°C, beyond which it undergoes a multi-stage decomposition process rather than melting. ariel.ac.ilresearchgate.net

The thermal degradation of LiBOB is an irreversible process that yields a combination of solid and gaseous products. ariel.ac.ilresearchgate.net Rigorous analysis through techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and inductively coupled plasma (ICP) has identified the primary decomposition products. researchgate.net

The initial decomposition stage, occurring at temperatures just above 300°C, results in the formation of crystalline lithium oxalate (B1200264) (Li₂C₂O₄), amorphous boron trioxide (B₂O₃), and the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) gases. ariel.ac.ilresearchgate.net As the temperature increases, a subsequent reaction occurs between the newly formed lithium oxalate and boron trioxide. This solid-state reaction leads to the formation of a glassy lithium borate (B1201080) compound. ariel.ac.il While some literature refers to Li₃BO₅, detailed studies have identified the final glassy product as lithium triborate (LiB₃O₅). ariel.ac.ilresearchgate.net A secondary decomposition event can be observed at much higher temperatures, typically above 470°C, which is attributed to the breakdown of the previously formed lithium oxalate. researchgate.net

Table 1: Thermal Decomposition Products of Lithium Bis(oxalate)borate

| Decomposition Stage | Temperature Onset | Solid Products | Gaseous Products |

|---|---|---|---|

| Primary Decomposition | ~293-302°C ariel.ac.il | Lithium oxalate (Li₂C₂O₄), Boron trioxide (B₂O₃) ariel.ac.ilresearchgate.net | Carbon dioxide (CO₂), Carbon monoxide (CO) ariel.ac.ilresearchgate.net |

| Secondary Reaction | Follows Primary Decomposition | Lithium triborate (LiB₃O₅) ariel.ac.ilresearchgate.net | - |

| Lithium Oxalate Decomposition | >470°C researchgate.net | Lithium carbonate (Li₂CO₃) ariel.ac.il | Carbon monoxide (CO) |

The thermal decomposition of LiBOB is characterized by endothermic processes, meaning the reactions absorb heat from the surroundings. ariel.ac.ilresearchgate.net Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) have been instrumental in analyzing these heat flow characteristics. ariel.ac.ilresearchgate.net

Initial Decomposition : The primary breakdown of LiBOB into lithium oxalate and boron trioxide is an endothermic reaction with a heat absorption of about 15 kJ per mole of LiBOB. ariel.ac.il

Formation of Lithium Triborate : The subsequent reaction between lithium oxalate and boron trioxide to form lithium triborate is also endothermic. This process absorbs approximately 23 kJ per mole of the original LiBOB. ariel.ac.il

The endothermic nature of LiBOB's decomposition is a favorable characteristic for battery safety, as it does not self-accelerate by releasing heat, unlike the exothermic decomposition observed in some other electrolyte components. khanacademy.orgkhanacademy.org

Table 2: Thermodynamic Data for LiBOB Thermal Decomposition

| Reaction Stage | Reaction Type | Heat of Reaction (per mole of LiBOB) |

|---|---|---|

| Initial LiBOB Decomposition | Endothermic ariel.ac.il | ~15 kJ/mol ariel.ac.il |

| LiB₃O₅ Formation | Endothermic ariel.ac.il | ~23 kJ/mol ariel.ac.il |

| Total Decomposition | Endothermic ariel.ac.il | ~38 kJ/mol ariel.ac.il |

LiBOB contributes to the formation of a robust and thermally stable solid electrolyte interphase (SEI) on the anode surface. researchgate.netresearchgate.net This LiBOB-derived SEI is more effective at preventing exothermic reactions between the charged electrode material (lithiated graphite) and the electrolyte solvents at elevated temperatures. For instance, significant exothermic reactions for a LiBOB-based electrolyte with a lithiated graphite (B72142) electrode typically begin above 170°C, whereas for a LiPF₆-based system, these can start as low as 60-80°C. researchgate.net Furthermore, the presence of LiBOB can suppress the oxidative decomposition of carbonate solvents at the cathode surface. acs.orgrsc.org

Chemical Stability and Reactivity

Beyond thermal stress, the chemical stability of LiBOB, particularly its reactivity with water, is a critical factor for its application in lithium-ion batteries.

Compared to fluorine-containing salts like LiPF₆ and lithium tetrafluoroborate (B81430) (LiBF₄), LiBOB exhibits significantly greater stability against hydrolysis. uniroma1.it Density functional theory (DFT) calculations have shown that LiBOB reacts only weakly with water, making it more resilient to degradation from moisture contamination. uniroma1.itresearchgate.net

The hydrolysis of LiBOB in an aqueous environment proceeds via a pseudo-first-order reaction. researchgate.net In aprotic solvents used in batteries, such as acetonitrile (B52724), the reaction with trace water is considerably slower and more complex, often leading to chemical equilibria that depend on the water concentration and temperature. researchgate.net Observable hydrolysis in such systems typically requires elevated temperatures (e.g., 60°C) and relatively high water content. researchgate.net

The presence of water as an impurity in a lithium-ion battery electrolyte is highly detrimental, as it can react with the salt and solvents, leading to performance degradation. uniroma1.itresearchgate.net The superior hydrolytic stability of LiBOB is a major advantage in this regard. uniroma1.it Unlike LiPF₆, which reacts with water to produce highly corrosive hydrofluoric acid (HF), the hydrolysis of LiBOB does not generate such aggressive species. acs.orgosti.gov

However, excessive moisture can still negatively impact LiBOB. Humidity present during the synthesis or storage of the salt can lead to the formation of a monohydrate phase. chemrxiv.org This hydrated LiBOB can subsequently decompose, especially when exposed to air, yielding metaboric acid (HBO₂) and lithium oxalate. chemrxiv.org The presence of these impurities can interfere with the desired electrochemical reactions within the battery. chemrxiv.org Despite this, in a sealed battery environment, LiBOB's resilience to trace water makes it a more stable option than many of its fluorine-containing counterparts. uniroma1.it

Interactions with Reactive Species within Battery Environments (e.g., Oxidative Radicals, Lewis Acids)

The electrochemical environment within a lithium-ion battery is highly reactive, containing various species that can interact with and degrade electrolyte components like this compound (LiBOB). The stability and degradation pathways of LiBOB are significantly influenced by its interactions with oxidative radicals and Lewis acids.

Interaction with Oxidative Species:

Theoretical calculations have shown that the bis(oxalate)borate (BOB⁻) anion is more susceptible to oxidation than common carbonate solvents such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and dimethyl carbonate (DMC) rsc.orgresearchgate.net. The oxidative decomposition of the BOB⁻ anion is a critical aspect of its function as a cathode film-forming additive. This process is believed to proceed through a ring-opening reaction, leading to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and a radical species rsc.orgresearchgate.net. This radical can subsequently participate in termination reactions, resulting in the formation of borate-containing oligomers. These oligomers are thought to be key in passivating the cathode surface, thereby preventing further oxidative decomposition of the electrolyte solvents rsc.orgresearchgate.net.

Interaction with Lewis Acids:

In battery electrolytes containing the common lithium salt lithium hexafluorophosphate (LiPF₆), the salt can decompose, particularly at elevated temperatures, to produce lithium fluoride (B91410) (LiF) and the strong Lewis acid phosphorus pentafluoride (PF₅). PF₅ is known to initiate the polymerization of carbonate solvents, leading to increased electrolyte viscosity and impedance.

LiBOB has been shown to effectively counteract the detrimental effects of PF₅. It is believed that LiBOB can sequester or trap the PF₅ radical, thereby inhibiting the PF₅-catalyzed oxidation of electrolyte solvents like EC and diethyl carbonate (DEC) researchgate.netacs.org. This interaction helps to suppress the generation of harmful byproducts such as hydrofluoric acid (HF), which can lead to the dissolution of transition metals from the cathode material researchgate.netacs.org. Furthermore, LiBOB can react with LiPF₆ to generate lithium difluoro(oxalate)borate (LiDFOB), which can also act as a scavenger for reactive oxygen radicals acs.org.

Impact of Degradation Products on Battery Performance

The primary reduction products of LiBOB at the anode surface are lithium oxalate and soluble oxalatoborates acs.org. These species are key components of the solid electrolyte interphase (SEI) on the anode. A robust and stable SEI is critical for preventing the continuous reduction of the electrolyte, which would otherwise lead to capacity fade and poor cycle life. The SEI derived from LiBOB is considered more robust and stable, particularly against issues like manganese dissolution from spinel cathodes, compared to the SEI formed from the reduction of the base electrolyte alone acs.org.

On the cathode side, the oxidative decomposition of LiBOB contributes to the formation of a protective cathode electrolyte interphase (CEI). The borate-containing oligomers formed during this process create a passive layer on the cathode surface researchgate.net. This layer helps to prevent direct contact between the highly reactive charged cathode material and the electrolyte, thereby suppressing electrolyte oxidation at high potentials researchgate.net.

The collective impact of these degradation products on battery performance is multifaceted:

Improved Cycle Life and Coulombic Efficiency: By forming stable protective layers on both electrodes, LiBOB degradation products mitigate parasitic reactions, leading to significantly improved cycle life and coulombic efficiency, especially at elevated temperatures researchgate.netacs.orgchemrxiv.org.

Suppression of Transition Metal Dissolution: The scavenging of HF by LiBOB and its degradation products reduces the acidity of the electrolyte, which in turn minimizes the dissolution of transition metals (like manganese) from the cathode material researchgate.netacs.orgchemrxiv.org. This is crucial for maintaining the structural integrity of the cathode and preventing capacity loss.

Increased Interfacial Resistance: While the protective layers formed by LiBOB degradation are beneficial for stability, they can also lead to an increase in the interfacial impedance of the cell researchgate.net. This can potentially impact the rate capability of the battery. However, studies have shown that the benefits of improved stability and cycle life often outweigh the drawback of increased resistance nih.govnih.gov.

The table below summarizes the key degradation products of LiBOB and their respective impacts on battery performance.

| Degradation Pathway | Key Degradation Products | Impact on Battery Performance |

|---|---|---|

| Reductive Decomposition (Anode) | Lithium oxalate, Soluble oxalatoborates | Forms a robust and stable Solid Electrolyte Interphase (SEI), suppresses further electrolyte reduction, improves cycle life. acs.orgacs.org |

| Oxidative Decomposition (Cathode) | Borate-containing oligomers, CO, CO₂ | Forms a protective Cathode Electrolyte Interphase (CEI), suppresses electrolyte oxidation at high potentials. rsc.orgresearchgate.netresearchgate.net |

| Interaction with Lewis Acids (e.g., PF₅) | Trapped PF₅ species, Lithium difluoro(oxalate)borate (LiDFOB) | Suppresses solvent polymerization, reduces HF generation, and minimizes transition metal dissolution from the cathode. researchgate.netacs.orgacs.org |

Emerging Applications and Future Research Trajectories for Lithium Bis Oxalate Borate

Application in Next-Generation Battery Chemistries

LiBOB's versatility allows for its application in various advanced battery chemistries, where it serves primarily as an electrolyte salt or a functional additive. msesupplies.com Its role is crucial in addressing the limitations of conventional electrolyte systems, particularly in high-energy-density applications.

High-Voltage Lithium-Ion Battery Systems (e.g., 5V Class Cathodes)